Trimethylolethane tripropiolate

Description

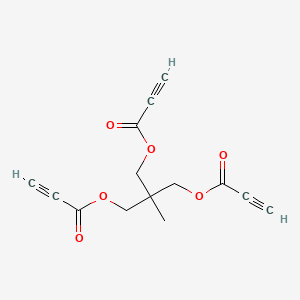

Trimethylolethane tripropiolate (TME-TP) is a trifunctional monomer derived from trimethylolethane (TME), a polyol characterized by three hydroxyl groups arranged in a compact neopentane structure. TME-TP is widely employed as a crosslinker in advanced materials, particularly in the synthesis of metal-organic framework (MOF)-derived polymer membranes. Its propiolate ester groups enable efficient covalent crosslinking, which stabilizes MOF structures while preserving crystallinity (88–93% retention post-crosslinking) . Applications span gas separation membranes, coatings, and specialty polymers, where its thermal stability and reactivity are critical .

Properties

CAS No. |

995-34-6 |

|---|---|

Molecular Formula |

C14H18O9 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-ynoic acid |

InChI |

InChI=1S/C5H12O3.3C3H2O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*1H,(H,4,5) |

InChI Key |

DMOMZACTFJYZCZ-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C |

Canonical SMILES |

CC(CO)(CO)CO.C#CC(=O)O.C#CC(=O)O.C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethylolethane tripropiolate typically involves the esterification of trimethylolethane with propiolic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (TsOH). The process involves heating the reactants in a solvent like toluene, with the removal of water using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water and careful control of temperature and catalyst concentration to maximize the efficiency of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Trimethylolethane tripropiolate undergoes various chemical reactions, including:

Esterification: Formation of esters with carboxylic acids.

Hydrolysis: Breakdown into trimethylolethane and propiolic acid in the presence of water.

Polymerization: Can participate in polymerization reactions to form polyesters.

Common Reagents and Conditions:

Catalysts: p-Toluenesulfonic acid (TsOH), sulfuric acid.

Solvents: Toluene, dichloromethane.

Conditions: Elevated temperatures (80-120°C), removal of water to drive esterification.

Major Products:

Polyesters: Formed through polymerization reactions.

Hydrolysis Products: Trimethylolethane and propiolic acid.

Scientific Research Applications

Trimethylolethane tripropiolate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers with unique properties.

Materials Science: Incorporated into materials to enhance thermal stability and mechanical strength.

Smart Textiles: Utilized in the production of smart textiles with phase change materials for thermal regulation.

Coatings and Adhesives: Employed in the formulation of coatings and adhesives with improved performance characteristics.

Mechanism of Action

The mechanism of action of trimethylolethane tripropiolate primarily involves its ability to undergo esterification and polymerization reactions. The molecular structure allows it to form stable ester bonds and participate in polymerization processes, leading to the formation of high-performance materials. The presence of multiple ester groups facilitates cross-linking, enhancing the mechanical and thermal properties of the resulting polymers .

Comparison with Similar Compounds

Trimethylolethane (TME)

- Structure and Functionality : TME (C5H12O3) contains three hydroxyl groups, making it a versatile intermediate for esterification and nitration. Unlike TME-TP, it lacks the propiolate ester groups necessary for rapid crosslinking.

- Applications : Primarily used in polyester resins, powder coatings, and synthetic lubricants. Its neopentane structure enhances hydrolytic stability and color retention in coatings .

Trimethylolpropane Tripropiolate (TMP-TP)

- Structure : Similar to TME-TP but based on trimethylolpropane (TMP), which has a longer carbon chain.

- Reactivity : TMP-TP’s bulkier structure may reduce crosslinking efficiency compared to TME-TP, which has a more compact backbone.

- Applications : Used in UV-curable coatings and adhesives. However, TME-TP’s superior crystallinity retention in MOF crosslinking (88% vs. <85% for TMP-TP in analogous systems) makes it preferable for high-precision membranes .

Dimethylolpropionic Acid (DMPA)

- Structure : A dihydroxy carboxylic acid with two hydroxyl groups and one carboxylic acid group.

- Functionality : Serves as a water-soluble crosslinker in polyurethane dispersions and coatings. Unlike TME-TP, DMPA introduces hydrophilicity but lacks trifunctional reactivity .

- Performance : DMPA enhances flow properties and gloss in coatings but is unsuitable for MOF crosslinking due to its ionic character and lower thermal stability (degradation above 200°C vs. TME-TP’s stability up to 250°C) .

Trimethylolpropane (TMP)

- Applications : A precursor for alkyd resins and plasticizers. While TMP derivatives (e.g., TMP triacrylate) are used in radiation-cured coatings, they exhibit slower curing kinetics compared to TME-TP’s propiolate-based systems .

- Market Relevance : TMP is cheaper but less specialized than TME-TP, which dominates niche applications requiring high crystallinity retention and chemical resistance .

Research Findings and Industrial Relevance

- MOF Crosslinking Efficiency : TME-TP’s ability to maintain MOF crystallinity (88%) during crosslinking is unmatched by other polyol derivatives, enabling durable gas separation membranes .

- Coating Performance : TME-TP-based coatings exhibit superior adhesion and corrosion resistance compared to DMPA and TMP-based systems, driven by its compact structure and ester reactivity .

- Thermal Stability : TME-TP degrades at higher temperatures (250°C) than DMPA or TMP, making it suitable for high-temperature industrial processes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trimethylolethane tripropiolate-crosslinked polymer networks in metal-organic frameworks (MOFs)?

- Methodological Answer : Crosslinking is achieved via a solvothermal method. Immerse MOF thin-film samples in a solution of 1 mg mL⁻¹ this compound in toluene, heat to 80°C for one week, and rinse with ethanol/acetone. X-ray diffraction (XRD) is critical post-synthesis to confirm retained crystallinity (e.g., 88% crystallinity retention observed in SURMOF-CL) .

Q. How is crosslinking efficiency quantified in polymer networks using this compound?

- Methodological Answer : Use XRD to measure crystallinity changes before and after crosslinking. For example, SURMOF-CL retained 88% crystallinity compared to the original MOF (93%), while SURGEL showed complete loss due to structural etching. SEM imaging complements XRD by visualizing morphological stability .

Q. What solvents and reaction conditions optimize this compound-mediated esterification?

- Methodological Answer : Toluene is preferred for solvothermal crosslinking due to its compatibility with high-temperature (80°C) reactions. Post-synthesis purification involves sequential rinsing with ethanol and acetone to remove unreacted crosslinker .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallinity retention data during MOF crosslinking with this compound?

- Methodological Answer : Discrepancies may arise from variations in crosslinking duration, temperature, or solvent purity. Systematically vary parameters (e.g., 1–7 days at 80°C) and use XRD/SEM to correlate crystallinity with reaction conditions. For instance, extended heating may degrade crystallinity, necessitating kinetic studies .

Q. What experimental designs mitigate phase-dependent property losses in crosslinked MOFs?

- Methodological Answer : To retain crystallinity in SURMOF-CL, ensure precise control of crosslinker concentration (1 mg mL⁻¹) and avoid over-etching during SURGEL formation. EDTA etching should be time-limited, with intermediate characterization (XRD, SEM) to monitor structural transitions .

Q. How can machine learning optimize this compound crosslinking for gas separation membranes?

- Methodological Answer : Train models on datasets linking crosslinking parameters (concentration, temperature) to membrane performance metrics (e.g., gas permeability). Validate predictions experimentally, focusing on crystallinity-permeability trade-offs observed in SURMOF-CL systems .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms of this compound in polymer networks?

- Methodological Answer : Pair FTIR spectroscopy with XRD to track ester bond formation and crystallinity. For example, FTIR can confirm propiolate group consumption, while XRD quantifies structural integrity. In-situ techniques under solvothermal conditions may reveal real-time reaction dynamics .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting thermal stability data in this compound-crosslinked materials?

- Methodological Answer : Use thermogravimetric analysis (TGA) to compare degradation profiles. Discrepancies may stem from crosslink density variations. For instance, higher crosslinker concentrations may improve thermal resistance but reduce flexibility, necessitating balanced optimization .

Q. What statistical approaches validate reproducibility in crosslinking experiments?

- Methodological Answer : Employ triplicate trials with error bars in XRD crystallinity measurements. For example, reported SURMOF-CL crystallinity (88% ± 2%) should align across batches. Outliers may indicate inconsistent purification or crosslinker diffusion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.